ent-Rotigotina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

N-0923 has a wide range of scientific research applications:

Mecanismo De Acción

N-0923 exerts its effects by binding to dopamine receptors, particularly the dopamine D3 receptor, with high affinity. It acts as a full agonist at these receptors, mimicking the effects of dopamine and leading to increased dopaminergic activity. Additionally, it has partial agonistic activity at the 5-HT1A receptor and antagonistic activity at the α2B-adrenergic receptor, contributing to its overall pharmacological profile .

Análisis Bioquímico

Biochemical Properties

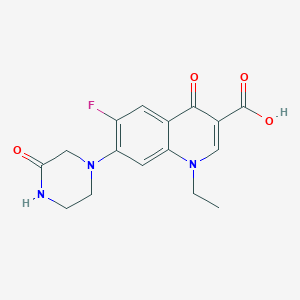

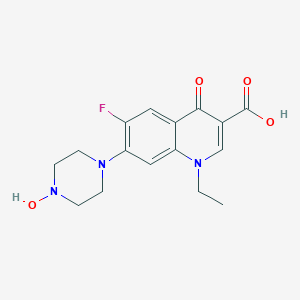

“ent-Rotigotine” is an agonist at all 5 dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . “ent-Rotigotine” also inhibits dopamine uptake and prolactin secretion .

Cellular Effects

“ent-Rotigotine” has been shown to effectively improve motor and overall functioning in clinical trials in patients with early Parkinson’s disease (PD) or advanced PD . It variously improved some non-motor symptoms of PD, in particular sleep disturbances .

Molecular Mechanism

“ent-Rotigotine” works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . It stimulates post-synaptic dopaminergic neurons in a micromolar range, which is about 140 times more active than its dextrorotatory enantiomer .

Temporal Effects in Laboratory Settings

“ent-Rotigotine” has been shown to have a constant in vivo absorption after a minor time lag (2-3 h) in healthy subjects . On days 27 and 30 of a multiple-dose study in patients with Parkinson’s disease, absorption was constant during patch-on periods and resembled zero-order kinetics .

Metabolic Pathways

“ent-Rotigotine” is subject to a pronounced metabolism through several pathways, including various CYP enzymes like CYP 1A2, 2C9, 2C19, 2D6, 3A4, and conjugation . Elimination of metabolites occurs primarily renally (71%) and to a lesser extent via feces (23%) .

Transport and Distribution

“ent-Rotigotine” is administered once daily via a transdermal patch that delivers the drug over a 24-h period . This allows for a slow and constant supply of the drug over the course of 24 hours .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-0923 involves several steps, starting from the appropriate naphthalene derivativeThe final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of N-0923 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions

N-0923 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group on the naphthalene ring.

Reduction: Reduction reactions can affect the double bonds within the compound.

Substitution: Substitution reactions can occur at the aromatic ring, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Comparación Con Compuestos Similares

Similar Compounds

Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.

Ropinirole: A dopamine agonist with similar applications in treating Parkinson’s disease and restless legs syndrome.

Apomorphine: A dopamine agonist used for the acute treatment of “off” episodes in Parkinson’s disease.

Uniqueness

N-0923 is unique due to its high affinity for the dopamine D3 receptor and its ability to be administered via a transdermal patch, providing continuous drug delivery over 24 hours. This method of administration improves patient compliance and ensures stable plasma levels of the drug .

Propiedades

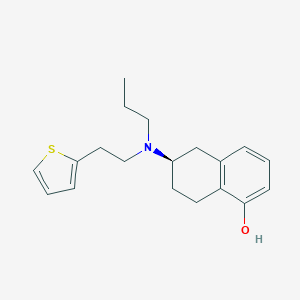

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-' can be achieved through the following steps:", "Starting Materials": ["Naphthalenol", "2-Thiophenecarboxylic acid", "Propylamine", "Sodium borohydride", "Bromine"], "Reaction": ["1. Naphthalenol is reacted with sodium borohydride to form 1-Naphthalenol.", "2. 2-Thiophenecarboxylic acid is reacted with bromine to form 2-Bromothiophene.", "3. 2-Bromothiophene is reacted with propylamine to form 2-(2-thienyl)ethylpropylamine.", "4. 1-Naphthalenol is reacted with 2-(2-thienyl)ethylpropylamine to form 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-."] } | |

Número CAS |

112835-48-0 |

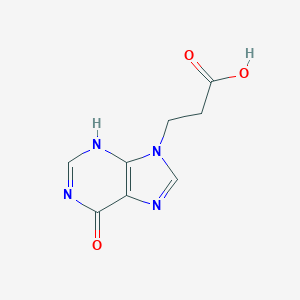

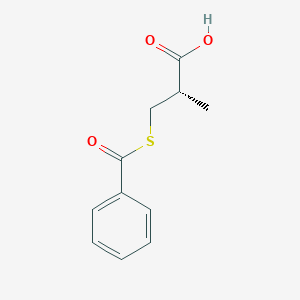

Fórmula molecular |

C19H25NOS |

Peso molecular |

315.5 g/mol |

Nombre IUPAC |

(6R)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3/t16-/m1/s1 |

Clave InChI |

KFQYTPMOWPVWEJ-MRXNPFEDSA-N |

SMILES isomérico |

CCCN(CCC1=CC=CS1)[C@@H]2CCC3=C(C2)C=CC=C3O |

SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O |

SMILES canónico |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O |

Sinónimos |

(+)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol (+--)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol 1-naphthalenol, 5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)- 2-(N-n-propyl-N-2-thienylethylamino)-5-hydroxytetralin N 0437 N 0437, (+-)-isomer N 0437, (-)-isomer N 0437, (R)-isomer N 0437, hydrochloride, (R)-isomer N 0437, hydrochloride, (S)-isomer N 0923 N 0924 N-0437 N-0923 N-0924 Neupro racemic N-0437 rotigotine rotigotine (+-)-form Rotigotine CDS rotigotine, (+)- rotigotine, (+--)- |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.